Amentoflavone

説明

アメントフラボンは、自然界に存在するビフラボノイドであり、1971年に初めてセキショウモドキ属で発見されました . イチョウ、コノテガシワ、ミミズバイ、セキショウモドキ、セイヨウオトギリソウ、キシロフィタ・プリカタなど、多くの植物に含まれています . この化合物は、抗炎症、抗酸化、抗がん、神経保護、抗ウイルス特性など、多岐にわたる薬理作用について広く研究されてきました .

2. 製法

合成ルートと反応条件: アメントフラボンは、高速逆流クロマトグラフィー(HSCCC)やソックスレー抽出など、さまざまな方法で合成することができます。 HSCCCでは、ヘキサン、酢酸エチル、メタノール、水の混合溶媒を用いて植物源からアメントフラボンを分離します . エタノールを用いたソックスレー抽出も一般的な方法ですが、アメントフラボンの収率は低くなります .

工業的生産方法: アメントフラボンの工業的生産は、主に天然資源からの抽出に依存しています。 経口投与システムにおけるミセルの使用は、アメントフラボンのバイオアベイラビリティを向上させるために検討されてきましたが、この方法を最適化するためにはさらなる研究が必要です .

準備方法

Synthetic Routes and Reaction Conditions: Amentoflavone can be synthesized through various methods, including high-speed countercurrent chromatography (HSCCC) and Soxhlet extraction. HSCCC involves using a solvent mixture of n-hexane, ethyl acetate, methanol, and water to isolate this compound from plant sources . Soxhlet extraction with ethanol is another common method, although it yields a lower percentage of this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources. The use of micelles in oral delivery systems has been explored to improve the bioavailability of this compound, although further research is needed to optimize this method .

化学反応の分析

Metal Chelation Reactions

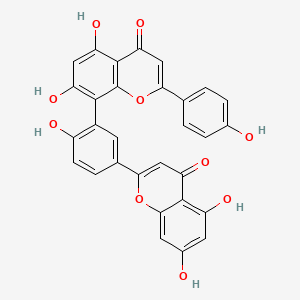

Amentoflavone acts as a bifunctional metal chelator, binding transition metals like Cu²⁺ and Fe³⁺ via its hydroxyl and carbonyl groups (Figure 1) . This property modulates amyloid-β (Aβ) aggregation and redox activity:

Table 2: Metal-Binding Properties of this compound

Chelation occurs through coordination with the 4'-OH and 5-OH groups, as confirmed by circular dichroism (CD) and computational docking . This dual chelation capacity enables this compound to disrupt pathological metal-protein interactions in neurodegenerative diseases.

Biosynthetic Oxidative Coupling

In plants, this compound forms via oxidative coupling of two apigenin units. While the enzymatic mechanism remains uncharacterized, in vitro studies suggest:

Table 3: Proposed Biosynthetic Pathway

| Step | Process | Catalytic System | Bond Formation |

|---|---|---|---|

| 1 | Apigenin oxidation | Peroxidase/H₂O₂ or laccase/O₂ | Radical generation at C-3/C-8 |

| 2 | Radical coupling | Non-enzymatic | C-C bond (3'-8'') |

| 3 | Stabilization | Glutathione/ascorbate | Aromatic system restoration |

This pathway explains the natural abundance of 3',8''-biapigenin derivatives in Ginkgo biloba and Hypericum perforatum . Synthetic analogs using Fe³⁺-mediated oxidative coupling achieve <5% yields, highlighting the efficiency of biological systems .

科学的研究の応用

Chemical Properties and Sources

Amentoflavone is characterized by its unique chemical structure, which contributes to its biological activities. It is primarily extracted from plants like Selaginella tamariscina, Ginkgo biloba, and certain species of Hibiscus and Citrus. The extraction methods typically involve solvents like ethanol or methanol, followed by purification processes such as chromatography.

Pharmacological Activities

This compound exhibits a wide range of pharmacological activities, including:

- Antioxidant Activity : AME scavenges free radicals, reducing oxidative stress and cellular damage.

- Anti-inflammatory Effects : It modulates inflammatory pathways, providing potential benefits in chronic inflammatory diseases.

- Anticancer Properties : this compound has shown efficacy against various cancer types by inducing apoptosis and inhibiting cell proliferation through pathways like NF-κB and ERK signaling .

- Antiviral Effects : Recent studies indicate that AME possesses antiviral properties against influenza viruses and SARS-CoV-2 by inhibiting viral entry and replication .

Cardiovascular and Neurological Applications

This compound has been investigated for its potential in treating cardiocerebrovascular diseases and neurological disorders. Research indicates that AME can enhance cellular uptake of amyloid-beta (Aβ), which is crucial in Alzheimer's disease management . A bibliometric analysis from 2014 to 2023 reveals a growing interest in AME's application in these areas, with significant publications highlighting its therapeutic potential .

Antimicrobial Properties

In a study focused on Clostridium perfringens, this compound demonstrated protective effects against gas gangrene by inhibiting the virulence factors produced by the bacteria. The study showed that AME could significantly reduce hemolysis and cytotoxicity induced by bacterial toxins in vitro .

Anticancer Research

AME's anticancer effects have been extensively documented. For instance, it has been shown to induce apoptosis in breast cancer cells while suppressing angiogenesis and metastasis. The compound affects cell cycle regulation and modulates key signaling pathways involved in tumor progression .

Data Table: Summary of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Diseases | Enhances Aβ clearance | Potential role in Alzheimer's treatment |

| Neurological Disorders | Neuroprotection via antioxidant effects | Reduces oxidative stress |

| Antimicrobial Activity | Inhibits bacterial virulence | Effective against C. perfringens |

| Anticancer | Induces apoptosis, inhibits NF-κB | Effective against breast cancer cell lines |

| Antiviral | Inhibits viral entry/replication | Active against influenza and SARS-CoV-2 |

作用機序

アメントフラボンは、さまざまな分子標的と経路を通じて効果を発揮します。 CYP3A4やCYP2C9など、薬物代謝に関与する酵素の強力な阻害剤です . ヒトカテプシンBも阻害し、κオピオイド受容体では拮抗作用を示します . さらに、アメントフラボンは、GABA A受容体のアロステリックベンゾジアゼピン部位と相互作用し、負のアロステリックモジュレーターとして作用します .

類似化合物との比較

アメントフラボンは、その多岐にわたる薬理作用から、ビフラボノイドの中で独特な存在です。 類似の化合物には以下のようなものがあります。

アピゲニン: 抗炎症および抗がん作用を持つモノフラボノイド.

バイカレイン: 抗酸化および抗がん作用で知られています.

ケルセチン: 強力な抗酸化および抗炎症作用を持つフラボノイド.

これらの化合物と比較して、アメントフラボンのビフラボノイド構造と複数の分子標的と相互作用する能力は、それを汎用性があり強力な生物活性化合物にしています .

生物活性

Amentoflavone is a biflavonoid compound predominantly found in various plants, particularly in Selaginella tamariscina and Ginkgo biloba. It has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, antiviral, and antioxidant properties. This article presents a comprehensive overview of the biological activities of this compound, supported by recent research findings and case studies.

This compound's structure consists of two flavonoid units linked by a carbon-carbon bond. This unique configuration allows it to interact with multiple biological targets, influencing various signaling pathways. Notably, this compound has been shown to modulate the following pathways:

- Extracellular Signal-Regulated Kinase (ERK)

- Nuclear Factor Kappa-B (NF-κB)

- Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt)

These pathways are critical in regulating cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential against several diseases, particularly cancer .

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer types. Research indicates that it induces apoptosis in cancer cells through multiple mechanisms:

- Induction of Apoptosis : In bladder cancer cells (TSGH 8301), this compound treatment resulted in increased apoptosis markers such as cleaved caspase-3 and decreased expression of anti-apoptotic proteins like XIAP .

- Inhibition of Tumor Progression : this compound significantly reduced the expression of proteins associated with angiogenesis and metastasis (e.g., VEGF, MMP-2, MMP-9) by up to 80% after treatment .

Table 1: Summary of Anticancer Effects of this compound

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. This compound binds to critical viral proteins such as the main protease (Mpro) and spike protein receptor binding domain (RBD), inhibiting viral replication . This suggests its potential use as an adjunctive therapy in COVID-19 treatment.

Anti-inflammatory and Antioxidant Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. In animal models, it has been shown to decrease nitric oxide production while enhancing reactive oxygen species (ROS) levels in macrophages, contributing to its immunomodulatory effects .

Table 2: Summary of Anti-inflammatory Effects

| Effect | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB | Reduced cytokine levels in treated models |

| Antioxidant | ROS modulation | Increased ROS production leading to apoptosis |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It protects hippocampal neurons from damage induced by seizures through its anti-inflammatory and antioxidant actions. In preclinical models, it reduced seizure frequency and neuronal loss significantly .

特性

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSWMAULDXZHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167225 | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1617-53-4 | |

| Record name | Amentoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amentoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMENTOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1VC79L77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。